molecular formula C20H17ClN2O3S2 B2981972 3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-78-0

3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2981972
CAS No.: 898413-78-0
M. Wt: 432.94
InChI Key: DEMQGRLRTBZFAD-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H17ClN2O3S2 and its molecular weight is 432.94. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Studies

Research has explored structural analogs and synthetic methodologies related to compounds akin to 3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, focusing on their potential in various scientific applications. These studies provide a foundation for understanding the broader implications and utilities of such compounds in scientific research, excluding specific drug use, dosages, and side effects as per the requirements.

  • Synthesis and Structural Characterization : The synthesis of structurally similar compounds has been achieved through various methods, including reactions with amines and sulfonates, highlighting the versatility of these molecules in creating pharmacologically relevant structures. For example, Abbasi et al. (2011) demonstrated the synthesis and crystallographic study of a related compound, elucidating its potential in forming stable structures through hydrogen bonds and π–π interactions (Abbasi et al., 2011).

  • Antimicrobial and Antitubercular Activities : Some derivatives have shown promising antimicrobial and antitubercular activities. Rao and Subramaniam (2015) reported on quinazolinone analogs substituted with benzothiophene demonstrating significant antibacterial and antitubercular effects (Rao & Subramaniam, 2015).

  • Anticancer Potential : Analogous compounds have also been evaluated for their anticancer properties. Research by Redda, Gangapuram, and Ardley (2010) on tetrahydroisoquinoline derivatives indicated their role as potential anticancer agents, suggesting a promising avenue for the development of novel therapeutic molecules (Redda, Gangapuram, & Ardley, 2010).

  • Other Biological Activities : The broader spectrum of biological activities, including analgesic, anthelmintic, and insecticidal properties, has been explored. Mikhailovskii et al. (2018) synthesized a series of tetrahydroisoquinoline derivatives, revealing significant analgesic effects comparable to known medications (Mikhailovskii et al., 2018).

Properties

IUPAC Name

3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMQGRLRTBZFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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